BenchChemオンラインストアへようこそ!

Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester

Glimepiride intermediate synthesis Catalytic reductive cyclization Process chemistry yield optimization

Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester (CAS 247098-17-5; synonym: ethyl 3-cyano-2-ethyl-3-hydroxybutanoate) is a beta-cyano-beta-hydroxy ester with molecular formula C9H15NO3 and molecular weight 185.22 g/mol. The compound is recognized as Glimepiride Impurity 16 (also designated Impurity 6 or Impurity 5 by various suppliers) and serves as the direct synthetic precursor to 3-ethyl-4-methyl-3-pyrrolin-2-one, the key heterocyclic intermediate in the manufacture of the sulfonylurea antidiabetic drug glimepiride.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 247098-17-5
Cat. No. B3061010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester
CAS247098-17-5
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)C(C)(C#N)O
InChIInChI=1S/C9H15NO3/c1-4-7(8(11)13-5-2)9(3,12)6-10/h7,12H,4-5H2,1-3H3
InChIKeyHTIIZCVGZUEJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic Acid, 3-Cyano-2-ethyl-3-hydroxy-, Ethyl Ester (CAS 247098-17-5): Glimepiride Key Intermediate and Impurity Standard for Pharmaceutical Procurement


Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester (CAS 247098-17-5; synonym: ethyl 3-cyano-2-ethyl-3-hydroxybutanoate) is a beta-cyano-beta-hydroxy ester with molecular formula C9H15NO3 and molecular weight 185.22 g/mol [1]. The compound is recognized as Glimepiride Impurity 16 (also designated Impurity 6 or Impurity 5 by various suppliers) and serves as the direct synthetic precursor to 3-ethyl-4-methyl-3-pyrrolin-2-one, the key heterocyclic intermediate in the manufacture of the sulfonylurea antidiabetic drug glimepiride [2]. Its computed XLogP3 is 0.7, with one hydrogen bond donor and four hydrogen bond acceptors, distinguishing it physicochemically from later-stage glimepiride impurities [1]. The compound is supplied as a characterized reference standard compliant with regulatory guidelines for analytical method development, method validation, and quality control applications in ANDA submissions [3].

Why Substituting Butanoic Acid, 3-Cyano-2-ethyl-3-hydroxy-, Ethyl Ester (CAS 247098-17-5) with Other Glimepiride Impurities or Intermediates Fails in Regulated Pharmaceutical Workflows


Generic substitution of this compound with other glimepiride-related impurities or intermediates is not viable because it occupies a unique position in the glimepiride synthetic pathway as the early-stage, pre-cyclization intermediate [1]. Unlike the European Pharmacopoeia (EP)-listed impurities A through J—which are predominantly late-stage isomeric, sulfonamide, or urethane degradation products arising after the pyrrolinone ring has been constructed—this compound is the acyclic cyanohydrin ester that must undergo reductive cyclization to form the pyrrolinone core [2]. Its physicochemical properties (MW 185.22, XLogP3 0.7) differ substantially from EP impurities such as Impurity D (MW 490.62, LogP ~3.07), leading to distinct chromatographic retention behavior and extraction characteristics [3]. Consequently, using an alternative glimepiride impurity as a reference standard for this specific retention time window or as a synthetic starting material for the pyrrolinone ring would produce invalid analytical results or failed synthesis, respectively. The quantitative evidence below establishes precisely where this compound differentiates from its closest analogs.

Quantitative Differentiation Evidence for Butanoic Acid, 3-Cyano-2-ethyl-3-hydroxy-, Ethyl Ester (CAS 247098-17-5) Versus Comparators


Reductive Cyclization Yield: Target Compound as Substrate—Prior Art Raney Nickel (29%) Versus Novel Composite Catalyst System (30.0–45.2%)

Patent CN101693200B provides a direct head-to-head comparison of catalyst systems for the reductive cyclization of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate (the target compound) to 3-ethyl-4-methyl-3-pyrrolin-2-one, the key glimepiride intermediate. The prior art method using skeletal (Raney) nickel catalyst in acetic anhydride at 33°C under 50 psi hydrogen achieved a two-step yield of only 29% [1]. In contrast, the novel composite catalyst system based on Al₂O₃-supported Co, Ni, Cu, Cr, Fe, or Zn delivered yields ranging from 30.0% (Co-only catalyst, Embodiment 11) to 45.2% (Co-Cu-Cr composite, Embodiment 13), representing a relative yield improvement of up to 56% over the prior art baseline [2]. Importantly, the prior art catalyst could not be recycled due to acetic acid-mediated deactivation, whereas the novel catalysts demonstrated recyclability [2]. This yield differential directly impacts the procurement decision: higher-yielding catalyst systems reduce the consumption of the target compound as a starting material, lowering the cost per kilogram of the downstream pyrrolinone intermediate.

Glimepiride intermediate synthesis Catalytic reductive cyclization Process chemistry yield optimization

Process Yield Improvement: Low-Temperature Recrystallization Versus High-Temperature Distillation (>20% Yield Gain)

Patent CN106674075A describes an improved preparation method for the glimepiride intermediate 3-ethyl-4-methyl-3-pyrrolin-2-one starting from ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate (the target compound) [1]. The patent explicitly states that replacing the conventional high-temperature distillation purification with low-temperature recrystallization using ethyl acetate as a green solvent improves product yield by more than 20% [1]. The prior high-temperature distillation method caused product decomposition, whereas the low-temperature recrystallization approach preserved product integrity [1]. This yield improvement is directly tied to the use of the target compound as the starting substrate; alternative intermediates or impurities cannot be substituted into this purification step because they lack the specific cyanohydrin ester functionality required for the preceding cyanation reaction with NaCN/H₂SO₄ [1].

Glimepiride intermediate purification Process intensification Recrystallization versus distillation

Physicochemical Property Differentiation: Target Compound (XLogP3 0.7, MW 185.22) Versus Glimepiride EP Impurity D (LogP ~3.07, MW 490.62)

The target compound exhibits computed XLogP3 of 0.7, molecular weight 185.22 g/mol, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. In contrast, Glimepiride EP Impurity D (CAS 791104-62-6, the meta-isomer of glimepiride) has a molecular weight of 490.62 g/mol and a computed LogP of approximately 3.07 [2]. This LogP differential of approximately 2.4 log units translates to roughly a 250-fold difference in octanol-water partition coefficient, meaning the target compound is substantially more hydrophilic than EP Impurity D. In reversed-phase HPLC methods used for glimepiride impurity profiling, the target compound consequently elutes at a significantly different retention time from the EP-specified impurities, necessitating a distinct reference standard for accurate peak identification and quantification [3]. Procuring a generic 'glimepiride impurity standard' without verifying which specific impurity it represents would lead to misidentification of chromatographic peaks and failure of system suitability tests.

LogP partitioning Chromatographic retention prediction Impurity profiling

Regulatory Classification Distinction: Early-Stage Process Intermediate Versus EP-Listed Degradation Impurities

The European Pharmacopoeia glimepiride monograph lists ten specified impurities (A–J), of which Impurity A (cis-isomer), Impurity B (sulfonamide), Impurity C (urethane), and Impurity D (meta-isomer) are also referenced in the USP [1]. The target compound (CAS 247098-17-5) is not among the EP A–J specified impurities; rather, it is an early-stage process intermediate that is consumed during the synthesis of 3-ethyl-4-methyl-3-pyrrolin-2-one [2]. According to ICH Q3A guidelines, impurities present at ≥0.10% require identification and characterization [3]. The HPLC analytical method described in CN114264765A specifically targets four impurities within the glimepiride intermediate (including the target compound), establishing system suitability criteria with impurity reference standards at 0.5 μg/mL each, enabling detection at or below the 0.10% threshold [3]. This regulatory distinction is critical for procurement: the target compound is not interchangeable with EP-specified impurities A–D for pharmacopoeial compliance testing, and its presence in the final API would be classified differently during regulatory review.

ICH Q3A/B impurity thresholds European Pharmacopoeia monograph Process impurity versus degradation product

HPLC Method Validation for Glimepiride Intermediate: Quantitative Detection of Target Compound and Three Co-Impurities with System Suitability Metrics

The Chinese Journal of Pharmaceutical Analysis (2022) published a validated HPLC method for determining related substances in glimepiride intermediate, establishing quantitative detection parameters for four impurities including the target compound [1]. Across six batches of glimepiride intermediate, known impurities were consistently below 0.10%, maximum single unknown impurity below 0.10%, and total impurities below 0.15% [1]. The CN114264765A patent further specifies that the method uses a pentafluorophenyl (PFP) column with ammonium dihydrogen phosphate buffer (pH 3.5)–methanol mobile phase and detection at 225 nm, achieving resolution among impurity A, B, C, and D reference standards [2]. The validated method demonstrates that the target compound can be reliably separated and quantified at pharmacopoeially relevant levels, making it a necessary reference standard for any laboratory performing glimepiride intermediate quality control.

HPLC method validation Glimepiride intermediate quality control Impurity reference standard

High-Value Application Scenarios for Butanoic Acid, 3-Cyano-2-ethyl-3-hydroxy-, Ethyl Ester (CAS 247098-17-5) Based on Quantitative Differentiation Evidence


Glimepiride API Process Development: Optimizing the Reductive Cyclization Step with Catalyst Selection

Process chemistry teams developing or improving glimepiride synthesis should procure this compound as the starting substrate for the reductive cyclization step to 3-ethyl-4-methyl-3-pyrrolin-2-one. The quantitative evidence from CN101693200B shows that catalyst selection dramatically impacts yield: Raney nickel delivers only 29%, while optimized Al₂O₃-supported Co-Cu-Cr composite catalysts achieve up to 45.2% yield [1]. Selecting this intermediate and pairing it with a high-performance catalyst system can reduce raw material cost per kilogram of downstream pyrrolinone by up to 36% compared to the prior art baseline. Furthermore, the CN106674075A process demonstrates that low-temperature recrystallization purification further improves overall yield by >20% [2]. This scenario is directly supported by the yield data presented in Section 3, Evidence Items 1 and 2.

Analytical Reference Standard for Glimepiride Intermediate Quality Control and ANDA Regulatory Submission

Analytical laboratories performing glimepiride intermediate quality control require this compound as a characterized reference standard for HPLC system suitability testing. The validated HPLC method published in the Chinese Journal of Pharmaceutical Analysis (2022) demonstrates that known impurities in the glimepiride intermediate, including this compound, are detectable below the 0.10% ICH Q3A identification threshold [3]. CN114264765A specifies system suitability solutions containing the target compound at 0.5 μg/mL, enabling laboratories to establish retention time markers and resolution criteria for impurity profiling [4]. Procuring a properly characterized lot of this compound with documented purity (typically ≥95% by HPLC) is essential for generating valid analytical data in ANDA submissions. This scenario is directly supported by the evidence in Section 3, Evidence Items 4 and 5.

Differentiation of Early-Stage Process Impurities from Late-Stage Degradation Products in Glimepiride Impurity Profiling

Pharmaceutical development scientists conducting forced degradation studies or impurity profiling of glimepiride drug substance need this compound as a distinct reference marker to differentiate early-stage process impurities from late-stage degradation products. The EP monograph specifies impurities A–J, which are predominantly degradation products formed after pyrrolinone ring construction [5]. This compound, with its unique physicochemical signature (XLogP3 0.7 vs. ~3.07 for EP Impurity D), serves as a marker for residual uncyclized intermediate that may persist in the final API if the reductive cyclization step is incomplete [6]. Its procurement as a discrete reference standard prevents misidentification of this process impurity as a degradation product, which could otherwise lead to incorrect root-cause analysis during out-of-specification investigations. This scenario is supported by Section 3, Evidence Items 3 and 4.

Green Chemistry Process Optimization: Solvent Replacement and Waste Reduction in Glimepiride Intermediate Manufacture

Process engineering teams pursuing greener manufacturing routes for glimepiride can leverage this compound in the improved process described by CN106674075A, which replaces benzene extraction with ethyl acetate and substitutes solid NaCN/NaHSO₃ with a liquid NaCN/H₂SO₄ cyanation system [2]. The liquid cyanation system eliminates the hazardous operation of dissolving solid cyanide reagents, reduces direct operator contact, and enables recycling of wash acid as the reaction medium for subsequent batches, achieving zero spent-acid discharge [2]. The >20% yield improvement from low-temperature recrystallization versus high-temperature distillation further reduces the mass intensity of the process. Procuring this intermediate from suppliers who adopt this improved process provides an economically and environmentally differentiated sourcing option compared to traditional routes.

Quote Request

Request a Quote for Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.